molecular formula C13H13NO7 B148886 N-Caffeoyl-L-aspartic acid CAS No. 860295-20-1

N-Caffeoyl-L-aspartic acid

Cat. No.: B148886
CAS No.: 860295-20-1
M. Wt: 295.24 g/mol
InChI Key: YNHFZQQNJPOYRC-KHVHVRLGSA-N
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Description

N-Caffeoyl-L-aspartic acid is a naturally occurring compound that belongs to the class of hydroxycinnamic acid derivatives. It is formed by the esterification of caffeic acid and L-aspartic acid. This compound is known for its antioxidant properties and is found in various plant sources, contributing to their defense mechanisms against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl-L-aspartic acid typically involves the reaction of caffeic acid with L-aspartic acid under specific conditions. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes such as aspartate ammonia lyase. These methods are advantageous due to their high specificity and environmentally friendly nature. The use of biocatalysts can also lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Caffeoyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to form quinones.

    Reduction: The double bonds in the compound can be reduced under hydrogenation conditions.

    Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Saturated derivatives of the compound.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

N-Caffeoyl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and amidation reactions.

    Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of N-Caffeoyl-L-aspartic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The phenolic hydroxyl groups in the caffeic acid moiety play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-Caffeoyl-L-aspartic acid can be compared with other hydroxycinnamic acid derivatives such as:

    Chlorogenic acid: Similar antioxidant properties but differs in its esterification with quinic acid instead of aspartic acid.

    Caffeic acid: The parent compound, which lacks the aspartic acid moiety.

    Ferulic acid: Another hydroxycinnamic acid derivative with different substitution patterns on the aromatic ring.

Uniqueness: this compound is unique due to its combination of caffeic acid and L-aspartic acid, which imparts distinct chemical and biological properties. Its dual functionality as an antioxidant and a modulator of biological pathways makes it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHFZQQNJPOYRC-KHVHVRLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158585
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860295-20-1
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860295-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Caffeoyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CAFFEOYL-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9629A6NZ0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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